5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
Molecular Topology and IUPAC Nomenclature
The systematic nomenclature of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex bicyclic structure. The compound is formally designated as 5-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one according to its IUPAC name, indicating the presence of a ketone tautomer form. This tautomeric relationship between the hydroxyl and ketone forms represents a fundamental aspect of the compound's structural chemistry, with the equilibrium position influenced by environmental factors such as solvent polarity and hydrogen bonding capabilities.
The molecular formula C₆H₄ClN₃O corresponds to a molecular weight of 169.57 grams per mole, establishing the compound's basic stoichiometric composition. The bicyclic framework consists of a pyrimidine ring fused to a pyrrole ring at the 2,3-positions, creating a rigid planar structure that constrains molecular conformations. The chlorine substituent occupies position 5 of the fused ring system, while the hydroxyl group (or its ketone tautomer) is located at position 4. The numbering system begins with the nitrogen atoms in the pyrimidine ring, following standard heterocyclic nomenclature conventions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄ClN₃O | |
| Molecular Weight | 169.57 g/mol | |
| PubChem CID | 136219115 | |
| IUPAC Name | 5-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
The canonical SMILES representation C1=C(C2=C(N1)N=CNC2=O)Cl provides a linear notation for the molecular structure, encoding the connectivity and aromaticity patterns. This notation reveals the presence of the pyrrole nitrogen at position 7, which bears a hydrogen atom, and the arrangement of the chlorine substituent adjacent to this nitrogen-containing ring. The InChI string InChI=1S/C6H4ClN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) further describes the molecular structure with enhanced specificity, including tautomeric hydrogen positioning information.
Properties
IUPAC Name |
5-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMBIXYBRSNBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methodology
Stepwise Synthesis
| Step | Reaction | Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|
| 1 | Coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate | Excess ethyl 2-cyanoacetate (1.5–10 equiv), aged at 45°C until cyclization complete, pH adjusted to 3–5 with NaOH | Theoretical yield ~57% | High | Controlled pH critical for product isolation |
| 2 | Addition of formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Standard amidine condensation | Not explicitly stated | High | Intermediate preparation step |
| 3 | Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Aging at 45°C, acidification with HCl (32 wt%) | Theoretical yield ~68.3% | High | Product isolated by washing and vacuum drying |
| 4 | Conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Sodium hydroxide (20%) used, vacuum drying below 100°C | Yield ~67.8% | >99.5% purity by HPLC | No further purification required |
This sequence is characterized by a short reaction time, high yield, and high purity, with minimal by-products and waste generation, offering ecological and economic advantages over previous methods.
Process Optimization and Environmental Considerations
- The method employs a four-step reaction sequence with well-controlled synthetic steps to reduce waste and solvent use.
- The process allows easy recovery of starting materials and solvents , enhancing sustainability.
- The final product purity exceeds 99.5% (HPLC area %) , often reaching 99.8–99.9% without additional purification.
- Reaction conditions are maintained at moderate temperatures (up to 45°C for aging and below 100°C for drying), ensuring safety and energy efficiency.
- The pH adjustment step (target pH 3–5) is crucial for efficient isolation and purity of intermediates.
Research Findings on Reaction Conditions and Yields
- The initial coupling step benefits from an excess of ethyl 2-cyanoacetate, which improves conversion rates.
- Acidification with hydrochloric acid (32 wt%) promotes cyclization and facilitates product isolation.
- The chlorination step using sodium hydroxide solution yields the chlorinated product efficiently.
- Purification steps are minimized due to the high selectivity and clean reaction profiles.
- The overall yield of the sequence is significantly improved compared to earlier literature methods, which suffered from long reaction times and low yields.
Comparative Data Table of Key Parameters
| Parameter | Previous Methods | Current Optimized Method |
|---|---|---|
| Number of Steps | >4 | 4 |
| Overall Yield | <60% | ~68% (cyclization), ~67.8% (chlorination) |
| Purity of Final Product | <99% (often requires purification) | >99.5% (no further purification needed) |
| Reaction Time | Long (several hours to days) | Shortened (controlled aging at 45°C) |
| Environmental Impact | Higher waste and solvent use | Reduced waste, less solvent, eco-friendly |
| Safety | Use of strong acids and hazardous reagents | Controlled conditions, safer reagents |
Additional Notes on Amination and Solvent Effects
While the main focus is on the preparation of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its chlorinated derivative, related studies on amination reactions of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reveal:
- Hydrochloric acid promotes amination reactions but excessive acid leads to side products.
- Amination efficiency depends on the nucleophilicity of the amine and solvent choice, with water acting as a competing nucleophile in some cases.
- Reaction kinetics and yields vary with substituents on the amine, with yields ranging from 80% to 94% under optimized conditions.
Though these findings relate to downstream functionalization, they underscore the importance of controlled reaction conditions established during the preparation of the core pyrrolopyrimidine scaffold.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as Suzuki coupling.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, substitution with an amine can yield aminated derivatives, while Suzuki coupling can introduce various aryl groups .
Scientific Research Applications
Kinase Inhibitors
One of the primary applications of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound serves as a scaffold for developing selective inhibitors targeting specific kinases, such as AKT1.
Case Study: AKT1 Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against AKT1 kinase. These inhibitors have shown promise in preclinical models for treating various cancers by blocking pathways that promote tumor growth and survival .
Anticancer Agents
The compound has also been explored for its potential as an anticancer agent beyond its role as a kinase inhibitor. Various derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
Case Study: Structure-Activity Relationship (SAR) Studies
Research focusing on the structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives has led to the identification of compounds with low nanomolar potency against RET (rearranged during transfection) kinases, which are involved in certain types of lung cancer. These findings suggest that modifications to the this compound scaffold can yield effective anticancer agents .
Antiviral and Anti-inflammatory Properties
In addition to its anticancer applications, this compound derivatives have been investigated for antiviral and anti-inflammatory properties. Some studies indicate that these compounds can inhibit viral replication and modulate inflammatory responses, presenting opportunities for developing treatments for viral infections and inflammatory diseases .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the induction of apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol with key analogs:
Substituent Variations at Position 4
- Biological Activity: Used in kinase inhibitor synthesis (e.g., LIMK inhibitor R10015 via substitution at position 4) .
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Pyrrolidinyl group : Increases lipophilicity and steric bulk, favoring interactions with hydrophobic enzyme pockets.
- Crystallographic Data : Triclinic crystal system (space group P1), with two molecules per asymmetric unit .
- Applications : Studied for heterocyclic compound behavior and C–H⋯C interactions .
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
Substituent Variations at Position 5
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Hybrid Derivatives with Extended Moieties
R10015 (Methyl 2-(1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxylate)
5-Phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol
- Trifluoromethyl group : Increases metabolic resistance and logP (lipophilicity) for CNS-targeting applications .
Biological Activity
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a biologically active compound with significant implications in medicinal chemistry, particularly as a potential therapeutic agent targeting various kinases involved in cancer and other diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fused pyrrole and pyrimidine ring structure, featuring a chlorine atom at the 5-position and a hydroxyl group at the 4-position. This unique substitution pattern enhances its reactivity and biological activity, making it a valuable scaffold for drug development.
The primary biological targets of this compound include:
- RAC-alpha serine/threonine-protein kinase
- Glycogen synthase kinase-3 beta (GSK-3β)
Inhibition of Kinases
The compound acts as a potent inhibitor of these kinases, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM against receptor-interacting protein kinase 1 (RIPK1) . The inhibition of GSK-3β disrupts critical signaling pathways such as the Wnt pathway, which is essential for cell proliferation and differentiation.
Biological Effects
The inhibition of these kinases leads to several cellular effects:
- Protection Against Necroptosis : The compound has been shown to protect cells from necroptosis, a form of programmed cell death that can be triggered by various stressors .
- Induction of Apoptosis : It promotes apoptosis in cancer cell lines, which is crucial for developing cancer therapies .
Case Studies
- Cytotoxicity in Cancer Cell Lines : Research demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231. The cytotoxicity was assessed using IC50 values derived from dose-response curves .
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound altered cell cycle distribution in HepG2 cells. Specifically, there was an increase in the G0-G1 phase population and a decrease in the S and G2/M phases, suggesting an antiproliferative effect .
Comparative Analysis with Similar Compounds
| Compound Name | Binding Affinity (KD) | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| This compound | 0.004 | 0.011 | Inhibits RIPK1; induces apoptosis |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Not specified | Not specified | Potential kinase inhibitor |
| 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Not specified | Not specified | Similar biological activity |
Applications in Scientific Research
This compound has several applications:
- Medicinal Chemistry : It serves as a scaffold for designing multi-targeted kinase inhibitors aimed at treating cancers and inflammatory diseases.
- Pharmaceutical Research : The compound is utilized in synthesizing new drugs that target specific kinases involved in tumorigenesis.
- Chemical Synthesis : It acts as an intermediate in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .
Q & A
Q. What are the standard synthetic routes for 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common approach is:
- Step 1 : Prepare intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate via coupling reactions .
- Step 2 : Cyclize intermediates to form the pyrrolo-pyrimidine core .
- Step 3 : Introduce chlorine at the 4-position using POCl₃ or other chlorinating agents under reflux conditions .
Characterization : Use ¹H/¹³C NMR to confirm regiochemistry, LC-MS for purity, and IR spectroscopy to validate functional groups (e.g., -OH or -Cl) .
Q. Which spectroscopic techniques are critical for structural validation of this compound and its derivatives?
- NMR : Assign peaks to distinguish between pyrrole and pyrimidine protons. For example, the H-5 proton in the pyrrole ring appears downfield (~δ 8.0–8.5 ppm) due to deshielding by adjacent nitrogen atoms .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₅ClN₄O) with <5 ppm error .
- X-ray crystallography (if crystals are obtainable): Resolve positional ambiguity of substituents, though crystallization may require specialized conditions (e.g., mixed solvent systems) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing alkyl/aryl groups at the 5-position?
- Methodology : Use Buchwald-Hartwig amination or Suzuki-Miyaura coupling to install substituents. For example, coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in anhydrous DMF at 80–100°C .
- Challenges : Competing side reactions (e.g., dechlorination) can occur; monitor via TLC and adjust stoichiometry of reagents .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and improves yields by 15–20% .
Q. What strategies are employed to analyze kinase inhibition activity and address contradictory SAR data?
- In vitro assays : Use ATP-competitive binding assays (e.g., TR-FRET) to measure IC₅₀ values. For example, compare inhibition of JAK2 vs. EGFR kinases to assess selectivity .
- Data contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration). Normalize data using reference inhibitors (e.g., staurosporine) and validate via surface plasmon resonance (SPR) for binding kinetics .
- SAR refinement : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance hydrophobic interactions with kinase pockets .
Q. How can computational methods predict physicochemical properties and guide derivative design?
- Tools : Use Molecular Dynamics (MD) simulations to assess binding stability with target proteins (e.g., JAK2) and DFT calculations to evaluate electronic effects of substituents .
- ADMET prediction : Platforms like Schrödinger’s QikProp estimate logP (optimal range: 2–4) and solubility. For instance, adding polar groups (e.g., -OH) at the 2-position improves aqueous solubility but may reduce membrane permeability .
Q. What methodologies resolve challenges in purifying halogenated pyrrolo-pyrimidine derivatives?
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate closely related impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/ethyl acetate) to remove residual chlorinated byproducts. Note that polymorphism may require screening multiple solvents .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Case Study : If derivative A shows IC₅₀ = 50 nM in Study X but 200 nM in Study Y:
- Verify assay protocols (e.g., ATP concentration, incubation time).
- Check compound integrity via LC-MS to rule out degradation .
- Perform dose-response curves in triplicate to confirm reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
